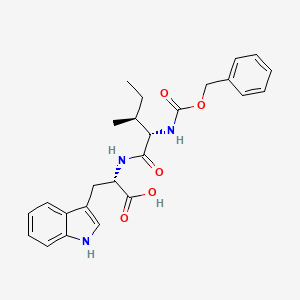
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan
描述
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan is a synthetic dipeptide compound. It consists of L-isoleucine and L-tryptophan amino acids, with a benzyloxycarbonyl group protecting the amino terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of L-isoleucine is protected using a benzyloxycarbonyl group. This is achieved by reacting L-isoleucine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected L-isoleucine is then coupled with L-tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are often employed to increase efficiency and yield.
化学反应分析
Types of Reactions
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan undergoes various chemical reactions, including:
Hydrogenation: Removal of the benzyloxycarbonyl protecting group.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of the side chains of L-isoleucine and L-tryptophan.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Peptide: Removal of the benzyloxycarbonyl group yields the free peptide.
Extended Peptides: Coupling with other amino acids forms longer peptide chains.
科学研究应用
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan is used in various scientific research applications:
Peptide Synthesis: As a building block for synthesizing longer peptides and proteins.
Biological Studies: Investigating protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding.
Drug Development: Designing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.
Biotechnology: Developing biosensors and diagnostic tools.
作用机制
The mechanism of action of ((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan involves its interaction with biological molecules:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Peptide synthesis pathways, signal transduction pathways, and metabolic pathways.
Effects: Modulation of enzyme activity, receptor activation or inhibition, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
- ((Benzyloxy)carbonyl)-L-leucyl-L-tryptophan
- ((Benzyloxy)carbonyl)-L-isoleucyl-L-phenylalanine
- ((Benzyloxy)carbonyl)-L-valyl-L-tryptophan
Uniqueness
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan is unique due to its specific combination of L-isoleucine and L-tryptophan, which imparts distinct physicochemical properties and biological activities. The benzyloxycarbonyl protecting group also provides stability during synthesis and allows for selective deprotection.
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-3-16(2)22(28-25(32)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)31)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,3,13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)/t16-,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYWNDMORMCCH-SSKFGXFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


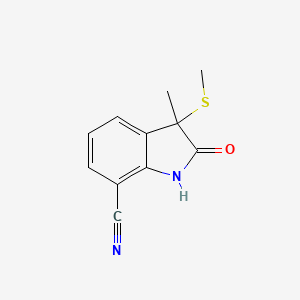
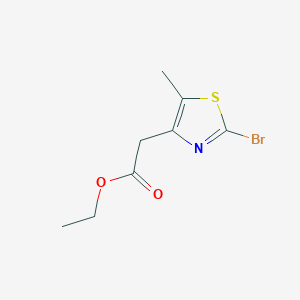
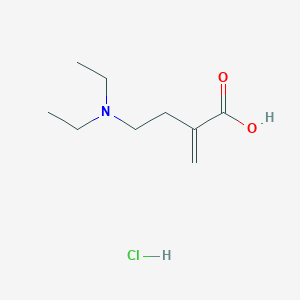
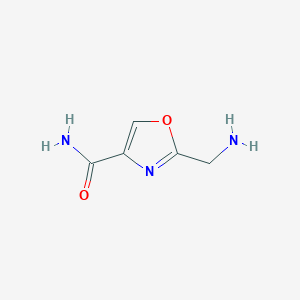

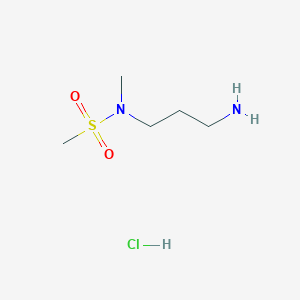
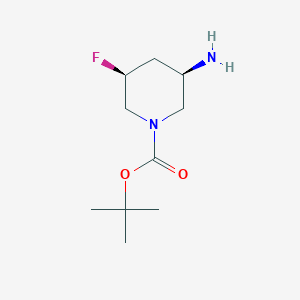
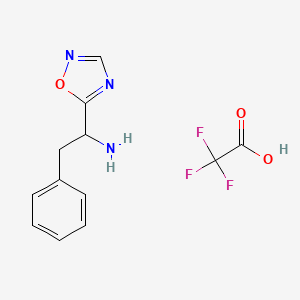
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B3249676.png)
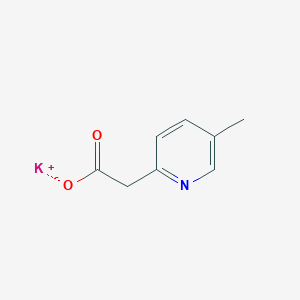

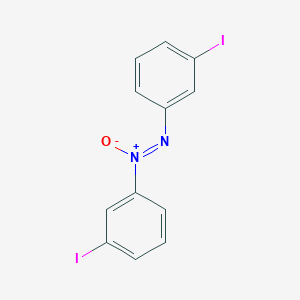
![7-Bromobenzo[d]thiazol-5-amine](/img/structure/B3249713.png)
![(1S,6R)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3249714.png)
